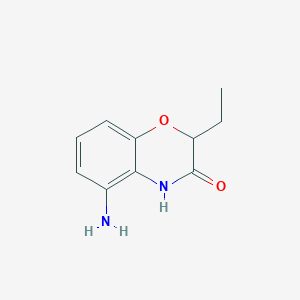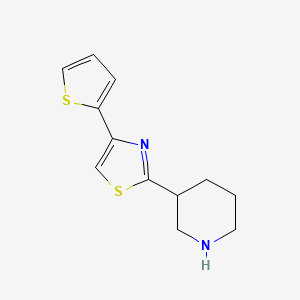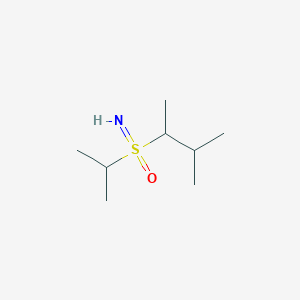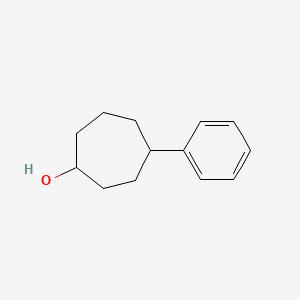
2-Amino-1-(4-methylcyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(4-methylcyclohexyl)ethan-1-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by the presence of an amino group attached to a cyclohexyl ring substituted with a methyl group, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-methylcyclohexyl)ethan-1-one typically involves the reaction of 4-methylcyclohexanone with ammonia or an amine under reductive amination conditions. One common method includes the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like Raney nickel . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-pressure hydrogenation with a palladium or platinum catalyst can also be employed to achieve higher efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-methylcyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Substituted amines, amides.
Scientific Research Applications
2-Amino-1-(4-methylcyclohexyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-methylcyclohexyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The compound may also interact with cellular pathways, modulating signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-methoxyphenyl)ethan-1-one
- 2-Amino-1-(4-chlorophenyl)ethan-1-one
- 2-Amino-1-(4-fluorophenyl)ethan-1-one
Uniqueness
2-Amino-1-(4-methylcyclohexyl)ethan-1-one is unique due to its cyclohexyl ring structure, which imparts different steric and electronic properties compared to its aromatic counterparts. This uniqueness makes it a valuable intermediate in the synthesis of compounds with specific biological activities and industrial applications .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-1-(4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7-2-4-8(5-3-7)9(11)6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
UTCNRTZCXLHDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(benzyloxy)carbonyl]pyrrolidin-3-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13211531.png)







![Methyl 3-(aminomethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13211576.png)
![N-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13211583.png)



